Lanirapid (TN)

Description

Properties

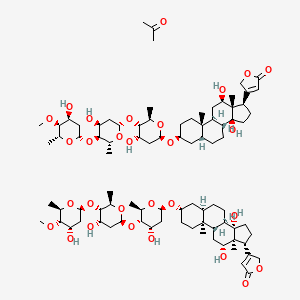

Molecular Formula |

C87H138O29 |

|---|---|

Molecular Weight |

1648 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;propan-2-one |

InChI |

InChI=1S/2C42H66O14.C3H6O/c2*1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23;1-3(2)4/h2*13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3;1-2H3/t2*20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+;/m11./s1 |

InChI Key |

QKXJEBLKJMBHSB-JCSAAHJQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.CC(=O)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC.CC(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivation of β Methyldigoxin

Lanirapid, chemically known as β-methyldigoxin or metildigoxin (B1676497), is a semisynthetic cardiac glycoside derived from digoxin (B3395198). nih.govusbio.net The primary method for its synthesis is through the specific O-methylation of digoxin. usbio.net

The synthesis process involves the reaction of digoxin with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. prepchem.comgoogle.com A common procedure starts with dissolving digoxin in a suitable solvent system. prepchem.com For instance, a solution of digoxin can be treated with strontium hydroxide (B78521) octahydrate. prepchem.com The mixture is then subjected to methylation using dimethyl sulfate, typically at controlled low temperatures, such as 0°C or -10°C, to influence the reaction's selectivity and yield. prepchem.comgoogle.com

The reaction yields a mixture of products, including the desired β-methyldigoxin, unreacted digoxin, and a byproduct, dimethyldigoxin. prepchem.comgoogle.com The separation and purification of β-methyldigoxin from this crude mixture are crucial steps. This is often achieved through methods like multiplicative partitioning, chloroform (B151607) extraction, and subsequent recrystallization from a solvent such as acetone (B3395972) to obtain pure β-methyldigoxin. prepchem.comgoogle.com

Different reaction conditions and the use of adsorbents like talc (B1216) or kaolin (B608303) can be employed to optimize the yield and selectivity of the reaction. google.com For example, one described synthesis involves adding dimethyl sulfate dropwise to a digoxin solution with strontium hydroxide and stirring the mixture for an extended period at 0°C. prepchem.com After working up the reaction, the collected fractions yield β-methyldigoxin, with reported yields around 67-71% and reaction selectivity reaching over 80%. prepchem.comgoogle.com

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the definitive confirmation and quantification of β-methyldigoxin in various matrices, including biological samples like whole blood. researchgate.netnih.gov This method offers high specificity and sensitivity for identifying the compound based on its mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netnih.gov

For the analysis, samples are typically prepared using solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. researchgate.netnih.gov The extract is then introduced into the LC-MS/MS system.

In the mass spectrometer, β-methyldigoxin is ionized, most commonly using positive mode electrospray ionization (ESI). nih.gov This process typically forms an ammonium (B1175870) adduct of the molecule ([M+NH₄]⁺), which is selected as the precursor ion. nih.gov For β-methyldigoxin (Chemical Formula: C₄₂H₆₆O₁₄), the precursor ion is observed at an m/z of 812.6. researchgate.netnih.gov

This precursor ion is then subjected to fragmentation in a collision cell, generating specific product ions. The detection of these specific transitions from the precursor ion to the product ions in Multiple Reaction Monitoring (MRM) mode provides a high degree of certainty for molecular confirmation. nih.gov

A primary transition used for quantification is from m/z 812.6 to m/z 651.5. nih.gov A second transition, from m/z 812.6 to m/z 795.6, is used for confirmation, further ensuring the identity of the compound. nih.gov The combination of a specific retention time in the chromatography step and the detection of these characteristic mass transitions confirms the presence of β-methyldigoxin. nih.gov

Detailed research findings have established the precise parameters for the mass spectrometric analysis of β-methyldigoxin.

Table 1: Mass Spectrometry Parameters for β-Methyldigoxin Confirmation researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray (ESI) |

| Precursor Ion (Ammonium Adduct) | 812.6 m/z |

| Product Ion (Quantification) | 651.5 m/z |

| Product Ion (Confirmation) | 795.6 m/z |

| Cone Voltage (V) | 60 |

| Collision Energy (eV) for 812.6 > 651.5 | 25 |

| Collision Energy (eV) for 812.6 > 795.6 | 15 |

Molecular and Cellular Mechanisms of Action of β Methyldigoxin

Primary Molecular Target Interactions

The principal mechanism of action for β-methyldigoxin, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme. patsnap.compatsnap.comevitachem.com This enzyme, also known as the sodium-potassium pump, is an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.

Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase) Inhibition

β-methyldigoxin acts as a specific and potent inhibitor of Na+/K+-ATPase. mdpi.comscialert.net This inhibition is not due to a chemical reaction but rather a high-affinity, non-covalent binding to the enzyme. By doing so, it disrupts the normal flow of ions, which is the foundational step in its cascade of effects.

The Na+/K+-ATPase enzyme is composed of subunits, with the α-subunit being the catalytic component that contains the binding site for cardiac glycosides. mdpi.com This binding site is highly conserved across many species. nih.gov β-methyldigoxin binds to the extracellular side of the α-subunit. mdpi.com

Research into the specific affinities of various cardiac glycosides for different isoforms of the Na+/K+-ATPase α-subunit has revealed important distinctions. The human heart expresses three main isoforms: α1, α2, and α3. nih.gov Studies using human Na+/K+-ATPase isoforms expressed in yeast have shown that β-methyldigoxin exhibits isoform-specific affinities. In the absence of potassium, methyldigoxin shows a higher affinity for the α1 isoform compared to α2 and α3. nih.gov However, binding affinities of digitalis glycosides like β-methyl digoxin (B3395198) show significant selectivity for α2/α3 isoforms over the α1 isoform. capes.gov.br The sugar moiety of the cardiac glycoside molecule is a key determinant of this isoform selectivity. capes.gov.br

Table 1: Binding Affinities (KD in nM) of β-methyldigoxin for Human Na+,K+-ATPase Isoforms

| Condition | α1β1 | α2β1 | α3β1 |

|---|---|---|---|

| Without K+ | Lower KD (Higher Affinity) | Higher KD (Lower Affinity) | Higher KD (Lower Affinity) |

| With K+ | Increased KD | Increased KD | Increased KD |

Data derived from studies on isoform-specific affinities. nih.govresearchgate.net

Cardiac glycosides are considered allosteric inhibitors of Na+/K+-ATPase. researchgate.net Their binding to the enzyme induces conformational changes that lock the enzyme in an inhibited state, preventing it from cycling through the conformations necessary for ion transport. The enzyme normally transitions between two principal conformations, E1 and E2. The binding of cardiac glycosides stabilizes the E2 conformation, thereby inhibiting the pump's function. mdpi.com This allosteric inhibition is central to its mechanism, as it effectively reduces the number of active enzyme units available to transport ions.

Characterization of Binding Sites and Ligand-Enzyme Interactions

Subsequent Modulation of Intracellular Ion Homeostasis (Na+, Ca2+)

The inhibition of the Na+/K+-ATPase by β-methyldigoxin directly leads to a rise in the intracellular concentration of sodium ions ([Na+]i). patsnap.com This is because the primary mechanism for extruding Na+ from the cell is impaired. This increase in intracellular sodium, in turn, affects the function of another crucial ion transporter: the sodium-calcium exchanger (NCX). patsnap.compatsnap.com

Under normal physiological conditions, the NCX pumps calcium ions (Ca2+) out of the cell in exchange for Na+ ions moving into the cell, down their electrochemical gradient. cvpharmacology.com However, when intracellular Na+ levels rise due to Na+/K+-ATPase inhibition, the gradient that drives Na+ influx via the NCX is reduced. cvpharmacology.com This diminished gradient slows down the rate of Ca2+ extrusion, leading to an accumulation of intracellular calcium ([Ca2+]i). patsnap.comcvpharmacology.com It is this elevation in intracellular calcium that is directly responsible for the positive inotropic (contractility-enhancing) effect of cardiac glycosides on heart muscle. patsnap.comevitachem.com

Carrier-Mediated Transport Mechanisms

The movement of β-methyldigoxin across cellular barriers is influenced by transport proteins, most notably P-glycoprotein.

P-glycoprotein (P-gp) Substrate and Efflux Properties

β-methyldigoxin has been identified as a substrate for the ATP-dependent efflux pump, P-glycoprotein (P-gp). medchemexpress.cnresearchgate.netnih.gov P-gp is a transporter protein found in various tissues, including the small intestine, liver, and kidneys, where it functions to pump foreign substances out of cells. researchgate.netnih.gov

Studies have shown that β-methyldigoxin undergoes P-gp-mediated transport. researchgate.netnih.gov In polarized cell lines, such as Caco-2, the transport of β-methyldigoxin from the basolateral to the apical side is greater than in the opposite direction, a characteristic feature of P-gp substrates. nih.gov This polarized transport can be inhibited by known P-gp inhibitors like PSC-833. medchemexpress.cnnih.gov

However, compared to digoxin, the influence of P-gp on β-methyldigoxin's transport appears to be less pronounced. nih.gov For instance, while P-gp inhibitors like verapamil (B1683045) and cyclosporin (B1163) A significantly affect the transport and clearance of digoxin, they have a much smaller effect on β-methyldigoxin. nih.gov This suggests that while β-methyldigoxin is a P-gp substrate, it may be less susceptible to P-gp-mediated drug interactions than digoxin. nih.gov

Table 2: Comparative P-gp Efflux Properties

| Compound | P-gp Substrate | Net Transport Rate in Caco-2 cells (relative) | Effect of P-gp Inhibitors |

|---|---|---|---|

| Digoxin | Yes | 16.0 ± 4.4% | Significant Inhibition |

| β-methyldigoxin | Yes | 13.5 ± 4.8% | Small/Insignificant Inhibition |

Data compiled from comparative studies on digitalis glycosides. nih.govnih.gov

Examination of Cellular Membrane Transport Dynamics

The movement of β-methyldigoxin across the cell membrane is a critical factor influencing its bioavailability and cellular concentration. As a lipophilic molecule, it can traverse cell membranes, but its transport is also mediated by specific membrane proteins. libretexts.org

Key among these transporters is P-glycoprotein (P-gp), an ATP-dependent efflux pump encoded by the MDR1 gene. idrblab.net P-gp actively transports a wide range of substrates out of cells, playing a significant role in drug absorption and distribution. Research using polarized P-glycoprotein-expressing cell lines (Caco-2 and L-MDR1) has confirmed that β-methyldigoxin is a substrate of P-gp. researchgate.net Studies demonstrated that the transport of β-methyldigoxin from the basolateral to the apical side of these cell layers was significantly greater than in the opposite direction, a characteristic of P-gp-mediated efflux. researchgate.net This polarized transport was completely inhibited by a known P-gp inhibitor, indicating that P-gp is a primary determinant of its cellular efflux. researchgate.netcymitquimica.com

In addition to efflux pumps, uptake transporters are also involved. Members of the organic anion-transporting polypeptide (oatp) family are responsible for the transport of various compounds, including some cardiac glycosides. pnas.org For example, a specific transporter isolated from rat brain, oatp2, was found to mediate the high-affinity uptake of digoxin, a structurally similar cardiac glycoside. pnas.org This suggests that similar uptake mechanisms may be relevant for the cellular influx of β-methyldigoxin in specific tissues.

Exploration of Ancillary Molecular Targets and Pathways

Beyond its primary role as an ion pump inhibitor, the interaction of β-methyldigoxin with Na+/K+-ATPase initiates a complex array of intracellular signaling events. The Na+/K+-ATPase functions not just as a pump but also as a scaffolding protein, forming a signaling complex that modulates various cellular functions independently of ion concentration changes. nih.govresearchgate.netnih.gov

Identification of Secondary Protein Interactions

The binding of β-methyldigoxin to Na+/K+-ATPase induces conformational changes that facilitate interactions with other proteins, creating a functional signaling complex, sometimes referred to as the "signalosome". nih.govnih.gov A pivotal secondary protein interaction is with the non-receptor tyrosine kinase, Src. cellsignal.comnih.gov Under basal conditions, the Na+/K+-ATPase α1 subunit binds to Src and keeps it in an inactive state. scienceopen.com Upon binding of a cardiac glycoside like β-methyldigoxin, Src is activated, which then phosphorylates other downstream effector proteins. nih.govnih.gov

This Na+/K+-ATPase/Src complex can further interact with and transactivate other receptors, most notably the Epidermal Growth Factor Receptor (EGFR), without the need for its natural ligand, EGF. mdpi.com This transactivation is a key event that links the sodium pump to a multitude of growth-related signaling pathways.

Other reported interactions for cardiac glycosides include effects on topoisomerases I and II and cyclooxygenase, although these are less characterized than the Src interaction. cymitquimica.comfrontiersin.org Furthermore, the proximity of other membrane proteins to the Na+/K+-ATPase can lead to their co-regulation. For instance, targeting the Na+/K+-ATPase with cardiac glycosides can induce the co-degradation of the adjacent cellular prion protein (PrPᶜ). biorxiv.org

Elucidation of Downstream Cellular Signaling Cascades

The activation of the Na+/K+-ATPase signalosome by β-methyldigoxin triggers multiple downstream signaling cascades that regulate fundamental cellular processes such as gene expression, proliferation, and apoptosis. mdpi.commdpi.com

One of the most well-documented pathways initiated by Src activation is the Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade. mdpi.commdpi.com Activation of this pathway can lead to changes in gene transcription and regulate cell growth and differentiation. nih.gov

Another critical signaling route affected is the phosphoinositide 3-kinase (PI3K)/Akt pathway. frontiersin.orgoncotarget.com This pathway is central to cell survival, and its modulation by cardiac glycosides can contribute to their effects on apoptosis and cell cycle arrest in various cell types. oncotarget.com

Furthermore, the binding of cardiac glycosides to the Na+/K+-ATPase has been shown to induce the generation of reactive oxygen species (ROS) from sources like mitochondria. mdpi.commdpi.comnih.gov These ROS molecules are not merely byproducts of cellular stress but act as critical second messengers, activating further signaling molecules such as CaMKII and contributing to pathways that can lead to apoptosis or other cellular responses. nih.govbiorxiv.orgresearchgate.net The activation of Protein Kinase C (PKC) is also implicated in these signaling networks, often in conjunction with ROS generation and calcium signaling. mdpi.comnih.govki.se

Collectively, these signaling cascades demonstrate that the cellular effects of β-methyldigoxin extend far beyond the simple modulation of ion gradients, positioning the Na+/K+-ATPase as a central hub in cellular signal transduction.

| Pathway | Key Mediators | Downstream Effects | Reference |

| Src/EGFR/MAPK | Src, EGFR, Ras, Raf, MEK, ERK1/2 | Regulation of gene expression, cell proliferation, differentiation | mdpi.commdpi.comnih.gov |

| PI3K/Akt | PI3K, Akt, mTOR | Regulation of cell survival, apoptosis, cell cycle | frontiersin.orgoncotarget.com |

| ROS Signaling | Mitochondria, NOX2, CaMKII | Apoptosis, modulation of Ca²+ handling, activation of other kinases | mdpi.comnih.govresearchgate.net |

| PLC/PKC | Phospholipase C, Protein Kinase C | Modulation of Ca²+ signaling, interaction with ROS pathways | mdpi.comnih.govki.se |

This interactive table outlines the major downstream signaling cascades activated by β-methyldigoxin's interaction with the Na+/K+-ATPase.

Advanced Analytical Methodologies for β Methyldigoxin Research

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental in the analysis of Lanirapid, allowing for its separation from related compounds and precise quantification in various samples.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Precise Quantification in Research Matrices

For highly sensitive and specific quantification of β-methyldigoxin and its metabolites in complex biological matrices like whole blood, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. nih.govresearchgate.netnih.gov This technique offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. nih.gov

A UHPLC-MS/MS method for β-methyldigoxin analysis typically employs a sub-2 µm particle column, such as an ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm), which allows for rapid separations. researchgate.netnih.gov The mobile phase can be a mixture of acetonitrile (B52724) and an aqueous buffer like 5 mM ammonium (B1175870) formate. researchgate.netnih.gov The analysis is often run in isocratic mode with a short total run time, for example, 1.5 minutes. researchgate.netnih.gov

Sample preparation for UHPLC-MS/MS analysis of biological samples often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. researchgate.netnih.gov Oasis HLB cartridges are frequently used for this purpose. researchgate.netnih.gov

Mass spectrometry detection is performed using electrospray ionization (ESI) in the positive ion mode. researchgate.netnih.gov Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (e.g., d3-digoxin). researchgate.netnih.gov For β-methyldigoxin, a common transition monitored is m/z 812.6 → 651.5. nih.gov This high degree of specificity allows for accurate quantification even at very low concentrations, with limits of detection (LOD) and quantification (LOQ) reported to be as low as 0.09 ng/mL and 0.28 ng/mL, respectively. researchgate.net

Table 2: UHPLC-MS/MS Parameters for β-Methyldigoxin Quantification

| Parameter | Value |

|---|---|

| Sample Preparation | Solid-Phase Extraction (Oasis HLB) researchgate.netnih.gov |

| Column | ACQUITY UPLC HSS T3 (1.8 µm) researchgate.netnih.gov |

| Mobile Phase | Acetonitrile (70%) and 5 mM Ammonium Formate (30%) researchgate.netnih.gov |

| Ionization Mode | ESI Positive researchgate.netnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |

| MRM Transition | 812.6 → 651.5 nih.gov |

| Limit of Quantification (LOQ) | 0.28 ng/mL researchgate.net |

Spectroscopic and Spectrometric Characterization for Purity and Identity

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and purity assessment of β-methyldigoxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of β-methyldigoxin. usbio.net Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide detailed information about the molecular structure. researchgate.net The definitive assignment of all proton and carbon signals confirms the identity of the compound and the specific location of the methyl group on the terminal digitoxose (B191001) sugar moiety, which distinguishes it from digoxin (B3395198). tandfonline.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. ipb.pt

Advanced Mass Spectrometry for Metabolite and Degradation Product Identification

Advanced mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is crucial for identifying metabolites and degradation products of β-methyldigoxin. nih.govlcms.cz In vivo, β-methyldigoxin can be demethylated to form digoxin. bvsalud.org Other potential metabolites include digoxigenin (B1670575) and digoxigenin-monodigitoxoside. nih.gov

LC-MS/MS methods are employed to separate and identify these compounds in biological samples. nih.gov The fragmentation patterns observed in the MS/MS spectra provide structural information that helps in the identification of the metabolites. For instance, the loss of sugar moieties from the parent ion is a characteristic fragmentation pathway for cardiac glycosides. nih.gov By analyzing the mass-to-charge ratios of the precursor and product ions, the structure of the metabolites can be deduced. lcms.cz This information is vital for understanding the metabolic fate and pharmacokinetic profile of β-methyldigoxin.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Sample Purity and Concentration

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for assessing the purity and determining the concentration of β-methyldigoxin in research samples. researchgate.netthermofisher.commt.com Cardiac glycosides have a characteristic UV absorbance due to the α,β-unsaturated lactone ring in their structure. drugfuture.com

For β-methyldigoxin, the maximum absorbance (λmax) is observed at approximately 220 nm in ethanol (B145695). drugfuture.com This absorbance maximum is often utilized for detection in HPLC analysis. tandfonline.comresearchgate.netnih.gov According to the Beer-Lambert law, the absorbance of a sample is directly proportional to its concentration. upi.edu This relationship allows for the quantification of β-methyldigoxin in solution by comparing its absorbance to that of a standard solution of known concentration. upi.edu UV-Vis spectroscopy can also serve as a quick check for the purity of a sample, as the presence of impurities may lead to shifts in the λmax or the appearance of additional absorption bands. mt.com

Table 3: Summary of Spectroscopic/Spectrometric Data for β-Methyldigoxin

| Technique | Application | Key Finding/Parameter |

|---|---|---|

| NMR Spectroscopy | Structural Assignment | Confirms the position of the O-methyl group usbio.nettandfonline.com |

| Mass Spectrometry | Metabolite Identification | Identifies metabolites like digoxin and digoxigenin bvsalud.orgnih.gov |

| UV-Vis Spectroscopy | Purity and Concentration | λmax at ~220 nm in ethanol drugfuture.com |

Development of Specialized Immunoassays for Research Detection

The detection and quantification of β-methyldigoxin (Lanirapid) in research settings are often accomplished using immunoassays, which offer high sensitivity. However, a significant challenge lies in achieving specificity, particularly in distinguishing β-methyldigoxin from its parent compound, digoxin, which differs only by a single methyl group. The development of specialized immunoassays has been crucial for accurate research.

The foundation of a specific immunoassay is the production of antibodies that can selectively bind to the target molecule. For compounds like β-methyldigoxin, this process involves designing and synthesizing a hapten—a modified version of the molecule—which is then conjugated to a larger carrier protein. This conjugate is immunogenic and can be used to elicit an antibody response in host animals. nih.gov

Several immunoassay formats have been developed and adapted for the research detection of cardiac glycosides, including β-methyldigoxin.

Enzyme Immunoassay (EIA): Researchers have developed specific EIA systems for cardiac glycosides. In one study focused on β-methyldigoxin, an EIA using a specific anti-β-methyldigoxin antiserum demonstrated superior accuracy compared to commercial immunoassays designed for digoxin. researchgate.net These assays typically involve an enzyme-labeled antigen that competes with the analyte in the sample for binding sites on a limited number of antibodies. The subsequent addition of a substrate results in a measurable colorimetric or fluorescent signal that is inversely proportional to the concentration of the analyte. The development of an EIA for the related compound digitoxin (B75463), using digitoxin 3'-hemisuccinate-β-D-galactosidase as the enzyme-labeled antigen, achieved a quantification range of 1 to 70 ng/mL with high specificity against its metabolites.

Radioimmunoassay (RIA): RIA is a classic, highly sensitive technique used for quantifying cardiac glycosides. nih.gov It operates on a competitive binding principle similar to EIA but uses a radiolabeled antigen. Due to potential cross-reactivity, RIA is often coupled with a separation technique like high-performance liquid chromatography (HPLC) for research applications requiring high specificity. nih.gov This combination, known as HPLC-RIA, allows for the physical separation of β-methyldigoxin from other related glycosides before quantification, ensuring that the immunoassay measures only the target compound. nih.gov

Fluorescence Polarization Immunoassay (FPIA): This method offers a rapid and convenient alternative for detection. researchgate.net FPIA has been adapted from its use in monitoring digoxin to estimate levels of other cardiac glycosides in various samples, including plant materials and animal specimens. ojvr.org The technique measures the change in the polarization of fluorescent light when a fluorescent-labeled antigen binds to an antibody. Small, unbound labeled antigens rotate rapidly, depolarizing the light, while large antibody-bound complexes rotate slowly, maintaining polarization. The presence of unlabeled β-methyldigoxin from a sample displaces the labeled antigen, leading to a decrease in fluorescence polarization that can be quantified.

The specificity of these immunoassays is paramount. For instance, an EIA developed for digitoxin demonstrated significantly higher specificity for the intact molecule compared to its metabolites, a critical feature for accurate pharmacokinetic studies.

| Immunoassay Type | Principle | Key Features for Research | Reference |

|---|---|---|---|

| Enzyme Immunoassay (EIA) | Competitive binding using an enzyme-labeled antigen. | High specificity achievable with custom antibodies; suitable for precise quantification. | researchgate.net |

| Radioimmunoassay (RIA) | Competitive binding using a radiolabeled antigen. | Very high sensitivity; often combined with HPLC (HPLC-RIA) to ensure specificity. | nih.govnih.gov |

| Fluorescence Polarization Immunoassay (FPIA) | Based on changes in the polarization of fluorescent light upon antigen-antibody binding. | Rapid, convenient, and suitable for screening. | researchgate.netojvr.org |

Methodologies for Purity and Impurity Assessment of Research-Grade Material

Ensuring the purity of research-grade β-methyldigoxin is essential for the validity and reproducibility of scientific investigations. Analytical methodologies are employed to identify and quantify the target compound while also detecting and characterizing any impurities. Common impurities can include the precursor molecule, digoxin, and by-products from the methylation process, such as various dimethyl ethers. iarc.fr A combination of chromatographic and spectroscopic techniques is typically used for comprehensive purity assessment.

Chromatographic Techniques

Chromatography is the cornerstone for separating β-methyldigoxin from closely related impurities.

Thin-Layer Chromatography (TLC): TLC is a valuable qualitative tool for rapid purity checks and identification. Using silica (B1680970) gel GF₂₅₄ plates with a mobile phase of ethyl acetate/methanol/water (100:15:10 v/v), β-methyldigoxin can be effectively separated from digoxin. The difference in their polarity results in distinct retention factor (Rƒ) values, allowing for their clear resolution.

| Compound | Stationary Phase | Mobile Phase | Rƒ Value | Reference |

|---|---|---|---|---|

| β-Methyldigoxin | Silica gel GF₂₅₄ | Ethyl acetate/methanol/water (100:15:10 v/v) | 0.43 | |

| Digoxin | Silica gel GF₂₅₄ | Ethyl acetate/methanol/water (100:15:10 v/v) | 0.39 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the definitive methods for quantitative purity and impurity analysis. An established HPLC method utilizes a C18 column with an acetonitrile/water (45:55 v/v) mobile phase, which can separate β-methyldigoxin from digoxin. More advanced UPLC systems coupled with tandem mass spectrometry (UPLC-MS/MS) provide even greater sensitivity and specificity. researchgate.netnih.gov A validated UPLC-MS/MS method for the simultaneous analysis of digoxin and β-methyldigoxin has been developed, employing an ACQUITY UPLC HSS T3 column with a mobile phase of acetonitrile and 5 mM ammonium formate. researchgate.netnih.govtechnologynetworks.com This method is highly sensitive and has been validated for linearity, precision, and accuracy. nih.gov

| Parameter | Value |

|---|---|

| Linearity Range | 0.3–10 ng/mL |

| Limit of Detection (LOD) | 0.09 ng/mL |

| Limit of Quantitation (LOQ) | 0.28 ng/mL |

| Recovery | 62% to 94% |

| Intra- and Inter-day Precision (CV) | ≤10% |

Spectroscopic Methodologies

Spectroscopic techniques are used to confirm the chemical structure and identity of research-grade β-methyldigoxin.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum of β-methyldigoxin is characterized by a C-O-C stretching vibration at approximately 1,080 cm⁻¹, which indicates the presence of the methoxy (B1213986) group, and a strong absorption from the lactone carbonyl group at around 1,740 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation. Specifically, ¹H NMR confirms the methylation at the 4'''-position of the terminal digitoxose sugar. This is identified by a distinct singlet signal observed at a chemical shift (δ) of approximately 3.38 ppm, which integrates to three protons and is characteristic of the OCH₃ group.

Computational Chemistry and Molecular Modeling of β Methyldigoxin

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding of ligands like β-Methyldigoxin to their protein targets.

Na+/K+-ATPase: Molecular docking studies have been employed to elucidate the binding mode of cardiac glycosides, including derivatives of digoxin (B3395198), to the Na+/K+-ATPase pump. taylorandfrancis.comresearchgate.net These simulations help in understanding how these compounds inhibit the enzyme's activity. For the parent compound, digoxin, docking profiles have shown that specific hydroxyl groups (HO-12β, HO-14β, and HO-3'aα) are crucial for forming hydrogen bonds with amino acid residues of Na+/K+-ATPase. nih.gov The addition of a methyl group in β-Methyldigoxin can influence its binding affinity and kinetics compared to digoxin. While specific docking studies detailing the precise binding mode of β-Methyldigoxin are not as prevalent in the literature as those for digoxin, it is understood to be a potent inhibitor of Na+/K+-ATPase. taylorandfrancis.commdpi.com

P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter that can impact the absorption and systemic concentration of various drugs. meded101.comnih.gov Both digoxin and β-Methyldigoxin have been evaluated in the context of P-gp-mediated transport. nih.gov β-Methyldigoxin exhibits greater lipophilicity compared to digoxin, which results in approximately 1.5-fold greater intestinal efflux transport and absorption. nih.gov Interestingly, while potent P-gp inhibitors like verapamil (B1683045) and cyclosporin (B1163) A significantly affect the transport of digoxin, their influence on β-Methyldigoxin is minimal. nih.gov This suggests that P-gp-mediated drug interactions are less likely to occur with β-Methyldigoxin compared to digoxin. nih.gov Molecular docking can be utilized to model the interaction of β-Methyldigoxin with P-gp, helping to explain these observed differences in transport and susceptibility to inhibitors. dntb.gov.uaglobalauthorid.comnih.gov

P-glycoprotein: Identifying the specific amino acid residues in P-gp that interact with β-Methyldigoxin through docking studies can provide a molecular basis for its transport characteristics. nih.govevotec.com Given that β-Methyldigoxin is less affected by P-gp inhibitors, it is plausible that its binding site or mode of interaction within the transporter differs from that of digoxin. nih.gov Such studies are crucial for understanding the mechanisms of drug resistance and for designing new drugs that can bypass P-gp-mediated efflux. nih.gov

Prediction of Ligand-Receptor Binding Modes (e.g., Na+/K+-ATPase, P-gp)

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and the stability of ligand-protein complexes. nih.govmdpi.com

MD simulations are a powerful tool for assessing the stability of a ligand's binding pose within a protein's active site over time. nih.gov By simulating the complex in a solvated environment, it is possible to observe whether the initial docked pose is maintained and to identify key interactions that contribute to binding stability. researchgate.net Water molecules often play a crucial role in mediating interactions between a ligand and a protein, forming hydrogen-bond networks that can stabilize the complex. MD simulations can explicitly model these water-mediated interactions, providing a more accurate picture of the binding event. For β-Methyldigoxin, these simulations could confirm the stability of its binding to Na+/K+-ATPase and help to understand the energetic contributions of direct and water-bridged interactions.

Conformational Space Exploration and Dynamics Analysis

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a higher level of theory to investigate the electronic properties of molecules, which are fundamental to their reactivity and interactions. dovepress.comyoutube.comyoutube.com

QM methods can be used to calculate various properties of β-Methyldigoxin, such as its electron density distribution, electrostatic potential, and the energies of its molecular orbitals (HOMO and LUMO). This information is valuable for understanding the nature of the chemical bonds within the molecule and its potential for engaging in different types of interactions (e.g., electrostatic, covalent). For instance, QM calculations can provide insights into the charge distribution on the atoms of the lactone ring and the sugar moieties, which are known to be important for the cardiotonic activity of this class of compounds. While extensive QM studies specifically on β-Methyldigoxin are not widely reported, the application of these methods can significantly enhance the understanding of its structure-activity relationships. plos.orgnih.gov

Elucidation of Electronic Properties and Reactivity

Computational chemistry provides a framework for understanding the intrinsic electronic characteristics of β-methyldigoxin, which are fundamental to its reactivity and molecular interactions. Methods such as Density Functional Theory (DFT) can be employed to calculate the distribution of electron density, identify orbitals involved in chemical bonding (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate electrostatic potential maps. mdpi.com These calculations help to pinpoint electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting its interaction with biological targets and its susceptibility to metabolic reactions. mdpi.com

The structure of β-methyldigoxin consists of three main parts: a steroid nucleus, an unsaturated lactone ring at the C17 position, and a trisaccharide chain of digitoxose (B191001) sugars at the C3 position, with a terminal methyl group. nih.gov The biological activity of cardiac glycosides is closely linked to the number and type of functional groups, such as hydroxyl (OH) groups, on the steroid core. amu.edu.az The unsaturated lactone ring is a critical pharmacophore, and its electronic properties are essential for binding to the Na+/K+-ATPase. The sugar moiety significantly influences the molecule's pharmacokinetic properties and binding affinity. nih.govresearchgate.net

Computationally derived properties can explain the known chemical reactions of β-methyldigoxin, which include oxidation, reduction, and substitution. For instance, the electron-withdrawing nature of the carbonyl group in the lactone ring makes it susceptible to nucleophilic attack, while the various hydroxyl groups on the steroid and sugar components can participate in hydrogen bonding and are sites for potential metabolic modification. nih.gov

Table 1: Computed Molecular Properties of β-Methyldigoxin (Metildigoxin)

This table presents properties calculated by computational software and sourced from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C42H66O14 | PubChem nih.gov |

| Molecular Weight | 794.98 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 5 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 14 | PubChem nih.gov |

| Rotatable Bond Count | 8 | PubChem nih.gov |

| Topological Polar Surface Area | 192 Ų | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

Theoretical Prediction of Chemical Reaction Pathways

Computational modeling is increasingly used to predict the metabolic fate of drug molecules. ahajournals.org By simulating potential chemical reactions, these theoretical approaches can map out metabolic pathways, identify likely metabolites, and estimate the kinetic feasibility of these transformations. For β-methyldigoxin, a primary metabolic pathway observed in vivo is demethylation, which converts it into its well-known parent compound, digoxin. researchgate.net

Theoretical methods can be used to model this demethylation reaction. Quantum chemistry calculations, for example, can determine the activation energy barriers for enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes in the liver, which are often responsible for such biotransformations. By comparing the energy profiles of different potential pathways, researchers can predict the most likely metabolic products. researchgate.net

Furthermore, computational models can predict degradation pathways under various conditions. Forced degradation studies, which are often performed experimentally, can be simulated to identify potential instabilities in the molecular structure. researchgate.net For cardiac glycosides, this could involve modeling the hydrolysis of the glycosidic linkages that connect the sugars to the steroid aglycone or the opening of the lactone ring under acidic or basic conditions. amu.edu.az These predictive models are valuable for understanding the stability and metabolism of β-methyldigoxin, complementing experimental findings from techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) used to identify metabolites in biological samples. researchgate.net

Free Energy Calculations for Quantitative Binding Affinity Estimation

A central goal in drug design is the accurate prediction of the binding affinity between a ligand and its protein target. rsc.org For β-methyldigoxin, the primary target is the Na+/K+-ATPase pump. Computational methods that calculate the free energy of binding (ΔG_bind) provide a quantitative measure of this affinity, which is directly related to the experimentally determined dissociation constant (Kd) or inhibition constant (Ki). nih.gov

Among the most rigorous methods are free energy perturbation (FEP) and thermodynamic integration (TI). rsc.org However, these are computationally expensive. A more common and less demanding approach is the use of end-point methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.govosti.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies estimated using either the Poisson-Boltzmann or Generalized Born models. nih.govscholarsresearchlibrary.com

While specific free energy calculations for β-methyldigoxin are not widely published, studies on other cardiac glycosides have demonstrated the utility of these methods. For example, the MM-GBSA approach has been used to predict the binding free energy for a set of cardiac glycosides to the Na+/K+-ATPase, showing a correlation with experimental activity. scholarsresearchlibrary.com

Table 2: Predicted Binding Free Energy of Cardiac Glycosides to Na+/K+-ATPase using MM-GBSA

This table shows results from a study where molecular docking was combined with MM-GBSA calculations to estimate the binding energy of various cardiac glycosides. Lower binding energy values suggest stronger affinity.

| Compound | Docking Score (kcal/mol) | Binding Energy (ΔG_bind) (kcal/mol) |

| Digoxin | -10.33 | -41.46 |

| Alpha-acetyldigoxin | -10.04 | -42.64 |

| Digitoxigenin-bis-digitoxose | -10.14 | -26.64 |

| Digoxigenin-mono-digitoxose | -10.42 | -29.99 |

| Ouabain | -11.04 | -51.70 |

| Ouabagenin | -11.47 | -33.26 |

| (Data sourced from a QSAR study on cardiac glycosides) scholarsresearchlibrary.com |

Experimental studies have quantified the binding affinity of methyldigoxin to different isoforms of the human Na+/K+-ATPase. nih.gov These experimental values serve as a crucial benchmark for validating and refining computational free energy calculations. nih.gov

Table 3: Experimental Binding Affinities (Kd) of Methyldigoxin for Human Na+,K+-ATPase Isoforms

This table presents experimentally determined dissociation constants (Kd) for methyldigoxin. A lower Kd value indicates a higher binding affinity. The presence of potassium (K+) ions generally decreases the affinity of cardiac glycosides.

| Isoform | Condition | Kd (nM) |

| α1β1 | No K+ | 2.5 ± 0.9 |

| α1β1 | With K+ | 12.3 ± 4.1 |

| α2β1 | No K+ | 27.2 ± 13.9 |

| α2β1 | With K+ | 121.2 ± 33.7 |

| α3β1 | No K+ | 11.8 ± 6.0 |

| α3β1 | With K+ | 22.8 ± 10.3 |

| (Data sourced from an in vitro study using a yeast expression system) nih.gov |

Virtual Screening and Ligand-Based Design for Novel Analog Discovery

The discovery of novel bioactive compounds can be significantly accelerated through computational techniques like virtual screening and ligand-based design. philadelphia.edu.jonih.gov These methods are used to search large chemical databases for new molecules that are likely to bind to a specific target or that are structurally similar to a known active compound. frontiersin.org

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the target protein. au.dk Using molecular docking, libraries of compounds are computationally "fitted" into the binding site of the Na+/K+-ATPase. The compounds are then scored and ranked based on how well they complement the binding site's shape and electrostatics. scholarsresearchlibrary.com This approach has been used to identify novel cardiac glycosides with potentially different properties. nih.gov

Ligand-Based Virtual Screening (LBVS) is employed when the target's 3D structure is unknown or when focusing on the properties of known active ligands. au.dk Methods include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This pharmacophore model is then used as a query to find new molecules with the same features. researchgate.net

Shape and Similarity Searching: This technique searches for molecules that have a similar 3D shape or 2D chemical fingerprint to a known active compound like β-methyldigoxin. researchgate.net

These computational strategies have been applied to the cardiac glycoside scaffold to discover analogs with modified activity profiles. For example, researchers have sought to develop analogs with enhanced anticancer properties while reducing the cardiotoxicity associated with Na+/K+-ATPase inhibition. pnas.orgnih.gov Glycorandomization, a technique to create diverse sugar substitutions, combined with screening has led to the discovery of digitoxin (B75463) analogs with potent, tumor-specific cytotoxicity but lower affinity for the Na+/K+-ATPase. pnas.org

Table 4: Computational Approaches for Novel Analog Discovery

This table summarizes various computational methods used to discover new molecules based on known ligands or target structures.

| Method | Principle | Application Example |

| Structure-Based | ||

| Molecular Docking | Predicts the preferred orientation of a ligand within a protein's binding site and estimates binding affinity. | Docking cardiac glycosides into the Na+/K+-ATPase to understand binding interactions and rank potential inhibitors. scholarsresearchlibrary.com |

| Ligand-Based | ||

| Pharmacophore Modeling | Creates a 3D model of essential chemical features required for activity, used to screen databases for matching compounds. | Identifying the electronic features of cardiotonic steroids crucial for Na+/K+-ATPase inhibition. researchgate.net |

| 3D-QSAR (CoMFA) | Correlates the 3D steric and electrostatic fields of molecules with their biological activity to build a predictive model. | Developing a 3D structure-activity relationship model for digoxin analogs binding to an antibody. nih.govresearchgate.net |

| Similarity Searching | Identifies molecules in a database that are structurally similar (in 2D or 3D) to a known active query molecule. | Screening for compounds with shape similarity to known inhibitors to find new chemical scaffolds. researchgate.net |

Preclinical in Vitro Research Models for β Methyldigoxin Studies

Cell-Based Assays for Molecular and Cellular Responses

Cell-based assays provide controlled environments to investigate the specific molecular and cellular effects of β-methyldigoxin.

Cultured cardiomyocyte models are fundamental in cardiac research, allowing for the direct examination of how compounds affect the electrophysiological properties of heart cells. The functional expression of numerous ion channels in the cardiomyocyte cell membrane is what dictates the shape and duration of the action potential. frontiersin.org These models, including those derived from induced pluripotent stem cells (iPSC-derived cardiomyocytes), can recapitulate the ion channel functions seen in native human heart tissue. metrionbiosciences.com

For cardiac glycosides like β-methyldigoxin, the primary target is the Na+/K+-ATPase enzyme. mdpi.comtaylorandfrancis.com Inhibition of this enzyme leads to an increase in intracellular sodium, which in turn alters the function of other ion channels and transporters, most notably the sodium-calcium exchanger (NCX). This results in increased intracellular calcium concentration, the basis for the positive inotropic effect of cardiac glycosides. While the primary effect is on the Na+/K+-ATPase, the downstream consequences on ion homeostasis are critical and can be effectively studied in cultured cardiomyocyte models. biorxiv.org These systems allow researchers to measure changes in action potential duration, calcium transients, and the function of specific ion channels following exposure to the compound. metrionbiosciences.com

To understand the absorption and distribution of β-methyldigoxin, researchers utilize cell lines that express specific drug transporters. The human colon adenocarcinoma cell line, Caco-2, is widely used as a model for the intestinal barrier, as it expresses the multidrug resistance transporter 1 (MDR1), also known as P-glycoprotein (P-gp). nih.govjbclinpharm.org Additionally, cell lines such as LLC-PK1, which are stably transfected to express the human MDR1 gene (L-MDR1), provide a more specific model for studying P-gp-mediated transport. researchgate.netnih.gov

Studies have demonstrated that β-methyldigoxin is a substrate for the P-gp efflux pump. researchgate.netnih.gov In these experiments, the transport of β-methyldigoxin is measured across a polarized monolayer of cells. A higher rate of transport from the basolateral (blood) side to the apical (lumen) side compared to the reverse direction indicates active efflux. Research using both Caco-2 and L-MDR1 cells has shown that the basal-to-apical transport of β-methyldigoxin is significantly greater than its apical-to-basal transport. researchgate.netnih.gov This polarized transport could be completely inhibited by a known P-gp inhibitor, confirming that β-methyldigoxin is indeed transported by P-gp. researchgate.netnih.gov

| Compound | Net Transport Rate (%) |

|---|---|

| β-Acetyldigoxin | 16.2 ± 1.6 |

| Digoxin (B3395198) | 16.0 ± 4.4 |

| Digitoxin (B75463) | 15.0 ± 3.3 |

| α-Methyldigoxin | 13.5 ± 4.8 |

Data derived from studies on P-glycoprotein-mediated transport, showing similar net transport rates for various digitalis glycosides, indicating they are all substrates for the P-gp efflux pump. researchgate.netnih.gov

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme. mdpi.comtaylorandfrancis.com Biochemical assays are employed to quantify the inhibitory potency of compounds like β-methyldigoxin against this target. These assays typically use purified enzyme preparations from sources such as porcine cortex or kidney, or human cardiac tissue, and measure the enzyme's activity by detecting the release of inorganic phosphate (B84403) from ATP. researchgate.netacs.orgnih.gov

Studies have determined the inhibitory concentration (IC50) of β-methyldigoxin, which is the concentration required to inhibit 50% of the Na+/K+-ATPase activity. One study reported an IC50 value of 16.73 µM for β-methyldigoxin against Na+/K+-ATPase from porcine cortex. researchgate.net Further research using human Na+,K+-ATPase isoforms expressed in yeast has investigated the specific binding affinities (KD) of β-methyldigoxin. nih.gov In the absence of potassium, β-methyldigoxin showed distinct isoform-specific affinities, with a preference for the α1 isoform over the α3 and α2 isoforms. nih.gov

| Compound | Parameter | Value | Enzyme Source |

|---|---|---|---|

| β-Methyldigoxin | IC50 | 16.73 µM | Porcine Cortex (α1,2,3) |

| Digitoxin | IC50 | ~10 µM | Porcine Cortex (α1,2,3) |

| AMANTADIG | IC50 | 4.78 µM | Porcine Cortex (α1,2,3) |

| Methyldigoxin | Affinity (KD) | α1 > α3 > α2 | Human Isoforms (α1β1, α2β1, α3β1) |

This table summarizes data on the inhibitory effects of β-methyldigoxin and related compounds on Na+/K+-ATPase, highlighting its potency and isoform selectivity. researchgate.netnih.gov

Transporter-Expressing Cell Lines for Efflux and Influx Studies (e.g., Caco-2, L-MDR1)

Isolated Organ and Tissue Preparations

Moving from the cellular to the tissue level, isolated organ preparations provide a more integrated system to study the physiological effects of β-methyldigoxin while still maintaining a controlled ex vivo environment.

Isolated cardiac tissues, such as guinea pig atria, are classic models for investigating the effects of cardiac glycosides on myocardial contractility (inotropic effect) and heart rate (chronotropic effect). nih.gov In these experiments, the atrial tissue is mounted in an organ bath, and changes in contractile force are measured upon administration of the compound.

Studies using isolated guinea pig atria have shown that β-methyldigoxin produces a positive inotropic effect, increasing the force of contraction. nih.gov Interestingly, when comparing equimolar concentrations in the organ bath, the inotropic potencies of digoxin and β-methyldigoxin did not differ. nih.gov However, the study noted that digoxin was taken up more effectively by the heart tissue than β-methyldigoxin. nih.gov When the tissue levels of the glycosides were normalized, the contractility was greater after β-methyldigoxin than after digoxin, suggesting a higher intrinsic activity at the receptor level. nih.gov These preparations are also used to assess the potential for inducing arrhythmias. nih.govnih.gov

Membrane vesicle transport assays offer a subcellular approach to studying transport mechanisms. solvobiotech.com In this technique, membrane vesicles are prepared from cells that overexpress a specific transporter, such as P-gp. These vesicles are "inside-out," meaning the ATP-binding domain of the transporter faces the external buffer. solvobiotech.com

By adding ATP, the transport of a substrate into the vesicle can be initiated and measured, often using a radiolabeled or fluorescent compound. solvobiotech.com This model can be used in two ways: to directly measure the transport of a labeled test compound or to assess a compound's ability to inhibit the transport of a known probe substrate. solvobiotech.com This method is particularly useful for confirming that a compound is a substrate or inhibitor of a specific ABC transporter and is well-suited for compounds with low passive permeability. solvobiotech.comsemanticscholar.org Such assays can provide direct evidence of the interaction between β-methyldigoxin and transporters like P-gp at the membrane level, complementing the findings from cell-based transport studies. niph.go.jp

Preclinical in Vivo Research Models for Mechanistic Understanding Non Human Studies

Animal Models for Investigating Transport and Distribution Mechanisms

The movement of Lanirapid throughout the body is a complex process governed by various transport mechanisms, including the influence of efflux pumps like P-glycoprotein (P-gp), and its subsequent distribution into different tissues. Animal models are indispensable for studying these phenomena.

P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene in humans and by Mdr1a and Mdr1b genes in rodents, plays a significant role in limiting the distribution of many drugs to various tissues, including the brain. envigo.cominotiv.com Cardiac glycosides, such as digoxin (B3395198), are known substrates of P-gp. nih.gov Therefore, investigating the interaction of Lanirapid's active component, metildigoxin (B1676497), with P-gp is critical for understanding its bioavailability and tissue penetration.

Rodent models, particularly rats and mice, are standardly used for these investigations. ijrpc.com Studies often involve comparing drug concentrations in wild-type animals versus those in genetically modified models where the P-gp transporter is knocked out (e.g., Mdr1a knockout rats). envigo.cominotiv.com An increased concentration of a drug in the tissues of knockout models compared to wild-type animals indicates that the drug is a substrate for P-gp. For instance, in mdr1a (-/-) mice, the absence of P-gp in the blood-brain barrier leads to significantly higher brain concentrations of P-gp substrates like digoxin. nih.gov

Another approach involves the use of chemical inhibitors of P-gp, such as elacridar, in rodent models. fda.gov By administering the inhibitor prior to the drug, researchers can observe if the tissue distribution of the drug is altered, which would suggest P-gp mediated transport.

While specific P-gp transport studies for metildigoxin are not extensively detailed in publicly available literature, the known P-gp substrate nature of the closely related digoxin provides a strong rationale for using these rodent models to characterize Lanirapid. scispace.comresearchgate.net The data below illustrates the type of findings expected from such a study.

Table 1: Illustrative Data on P-gp Mediated Transport of a Cardiac Glycoside in Rodent Models

| Model | Brain-to-Plasma Concentration Ratio | Interpretation |

|---|---|---|

| Wild-Type Rat | 0.1 | Low brain penetration, suggesting active efflux by P-gp at the blood-brain barrier. |

| Mdr1a Knockout Rat | 2.5 | Significantly increased brain penetration, confirming the compound is a P-gp substrate. |

| Wild-Type Rat + P-gp Inhibitor | 2.2 | Similar to the knockout model, indicating that chemical inhibition of P-gp enhances brain distribution. |

Understanding where a drug distributes in the body and if it accumulates in certain tissues is a key component of preclinical research. For Lanirapid, tissue distribution studies have been conducted in animal models to determine the concentration of its active ingredient, metildigoxin, in various organs.

In a study using dogs as the animal model, tritium-labeled metildigoxin was administered intravenously to investigate its distribution. nih.gov Twenty-four hours after a single dose, the highest concentrations of the glycoside were found in the kidneys, followed by the heart, adrenal gland, liver, pancreas, lung, spleen, diaphragm, and skeletal muscle. nih.gov Notably, the concentration in the brain was initially low, though higher than that of digoxin, which is less lipophilic. nih.gov

Upon repeated daily administration, metildigoxin concentrations increased in plasma and tissues, reaching a steady state after 6 to 8 days in most organs, with an accumulation factor of 2.6. nih.gov However, in the brain, the concentration continued to increase over a 10-day period, with a mean accumulation factor of 12.4, suggesting slower elimination from the central nervous system. nih.gov

Table 2: Tissue Distribution of Metildigoxin in Dogs 24 Hours After a Single Intravenous Dose

| Tissue | Relative Concentration |

|---|---|

| Kidney | Highest |

| Heart | High |

| Adrenal Gland | High |

| Liver | Moderate |

| Pancreas | Moderate |

| Lung | Moderate |

| Spleen | Moderate |

| Diaphragm | Low |

| Skeletal Muscle | Low |

| Brain | Very Low |

This table is based on the findings from the study by G. Bodem and H. J. Dengler (1978). nih.gov

P-gp Mediated Transport Studies in Rodent Models (e.g., Rats)

Comparative Biotransformation and Clearance Principles in Animal Models

Biotransformation (metabolism) and clearance are processes that determine the duration and intensity of a drug's effect. Animal models are essential for identifying the metabolic pathways and the routes and rates of elimination.

For Lanirapid, the active component metildigoxin undergoes partial demethylation in the liver to form digoxin. aemps.es This is a significant metabolic step, as both the parent compound and the metabolite are pharmacologically active. aemps.es

Elimination studies in dogs have shown that metildigoxin is primarily cleared via the fecal route, in contrast to digoxin, which is largely eliminated by the kidneys. nih.gov The half-life of metildigoxin in most tissues was found to be approximately 28 hours, while the elimination from the brain was significantly slower, with a mean half-life of 154 hours. nih.gov In humans, β-metildigoxin is mainly eliminated via the kidneys with a half-life of about 48 hours. aemps.es These species-specific differences in clearance pathways and rates are a critical consideration when extrapolating animal data to humans. omicsonline.org

Chronic toxicity studies in dogs, where the animals received daily oral doses of β-metildigoxina for 6 months, provide further insight into the long-term clearance and tolerability in this species. aemps.es

Table 3: Comparative Clearance Parameters of Metildigoxin

| Parameter | Dog Model | Human Data |

|---|---|---|

| Primary Elimination Route | Fecal nih.gov | Renal aemps.es |

| Tissue Half-life (mean) | 28 hours nih.gov | Not specified |

| Brain Half-life (mean) | 154 hours nih.gov | Not specified |

| Plasma Half-life | Not specified | ~48 hours aemps.es |

Studies on Cellular and Sub-cellular Responses in Animal Tissues

Investigating the effects of a drug at the cellular and sub-cellular level in animal tissues helps to elucidate its mechanism of action and potential for tissue-specific effects. The primary mechanism of cardiac glycosides like metildigoxina is the inhibition of the Na+/K+ ATPase enzyme in the cell membrane of heart muscle cells (myocytes). nih.govaemps.es This inhibition leads to an increase in intracellular calcium levels, which in turn enhances the force of myocardial contraction. aemps.es

Animal models, particularly in cardiovascular research, allow for the direct examination of these effects on heart tissue. washu.edu While specific studies detailing the cellular and sub-cellular responses to Lanirapid in various animal tissues are not widely published, research on related digitalis-like compounds demonstrates that their effects are not limited to the heart. nih.gov For example, the Na+/K+ pump is present in the membranes of all eukaryotic cells, and its regulation can have diverse physiological consequences. nih.gov Animal tissue culture labs can be utilized to study the effects of compounds on specific cell lines and to probe mechanisms of cell proliferation, differentiation, and metabolism in a controlled environment. sggswu.edu.in

Future Directions and Emerging Research Areas

Rational Design of β-Methyldigoxin Analogs with Tuned Specificity

The development of new chemical entities structurally related to cardiac glycosides like β-methyldigoxin is a significant area of contemporary research. hilarispublisher.com The goal is to synthesize analogs with enhanced specificity for their biological targets, primarily the Na+/K+-ATPase enzyme. researchgate.net This rational design approach involves modifying the core structure of β-methyldigoxin to fine-tune its binding affinity and selectivity for different isoforms of the Na+/K+-ATPase, which are expressed in various tissues.

Researchers are exploring modifications at several key positions on the steroid nucleus and the sugar moieties. For instance, altering the substituents on the lactone ring or the sugar residues can significantly impact the molecule's interaction with the enzyme's binding pocket. The synthesis of these analogs allows for a systematic investigation of structure-activity relationships, providing insights into the molecular determinants of target recognition and modulation. This knowledge is crucial for developing next-generation cardiac glycosides with improved therapeutic profiles.

Application of Advanced Imaging Techniques for Molecular Visualization

Visualizing the spatial distribution and interaction of molecules like β-methyldigoxin within cells and tissues is critical for understanding their mechanisms of action. acs.org Advanced imaging techniques are revolutionizing our ability to achieve this at a molecular level. nih.govelliothospital.org Techniques such as matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) are being employed to map the distribution of cardiac glycosides in tissues. acs.org These methods provide spatially resolved chemical information, allowing researchers to see where the compound and its metabolites accumulate.

Furthermore, molecular imaging modalities like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) offer the potential for non-invasively tracking radiolabeled β-methyldigoxin analogs in living organisms. nih.govresearchgate.net This would provide invaluable data on the compound's pharmacokinetics and target engagement in real-time. The development of fluorescently tagged β-methyldigoxin derivatives is another promising approach, enabling the use of high-resolution microscopy techniques to visualize the compound's subcellular localization and dynamics.

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unraveling the complex biological effects of β-methyldigoxin. nih.govmdpi.com By integrating these different layers of biological information, researchers can move beyond a single target and gain a systems-level understanding of the compound's impact on cellular networks. researchgate.net

For instance, transcriptomic studies can reveal how β-methyldigoxin alters gene expression profiles, while proteomic analyses can identify changes in protein abundance and post-translational modifications. oup.com Metabolomic studies can shed light on the compound's effects on cellular metabolism. medrxiv.org Integrating these datasets can help to identify novel pathways and molecular networks modulated by β-methyldigoxin, potentially revealing new therapeutic applications or mechanisms of action. nih.gov This integrated approach is crucial for understanding the full spectrum of biological activities of cardiac glycosides. oup.com

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling

AI can also be used to analyze large and complex datasets from multi-omics studies, identifying patterns and correlations that may not be apparent through traditional statistical methods. mdpi.com This can lead to the discovery of novel biomarkers that predict a response to β-methyldigoxin or new insights into its mechanism of action. As more data becomes available, the predictive power of these models is expected to increase, making them an indispensable tool in future β-methyldigoxin research.

Utilization of β-Methyldigoxin as a Chemical Probe for Biological Discovery

Beyond its therapeutic potential, β-methyldigoxin and its analogs can serve as valuable chemical probes to explore fundamental biological processes. hilarispublisher.com A chemical probe is a small molecule that can be used to perturb a specific protein or pathway, allowing researchers to study its function. The well-defined interaction of β-methyldigoxin with the Na+/K+-ATPase makes it an excellent tool for investigating the various roles of this essential enzyme in cellular physiology. researchgate.net

By using β-methyldigoxin as a probe, researchers can explore the downstream consequences of Na+/K+-ATPase inhibition in different cell types and disease models. researchgate.net This can lead to the discovery of new signaling pathways and cellular functions regulated by the enzyme. Furthermore, the development of biotinylated or otherwise tagged versions of β-methyldigoxin can facilitate the identification of its binding partners and the characterization of the protein complexes in which the Na+/K+-ATPase participates. researchgate.net This approach has the potential to uncover novel biological insights and identify new therapeutic targets. nih.gov

Q & A

Q. What frameworks support interdisciplinary collaboration when studying Lanirapid (TN)'s applications in neurology and oncology?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.